CAS number 1260590-75-7 Fmoc-2-chloro-L-homophenylalanine data
CAS number 1260590-75-7 Fmoc-2-chloro-L-homophenylalanine data
Title: Technical Guide: Fmoc-2-chloro-L-homophenylalanine (CAS 1260590-75-7) Subtitle: Structural Utility, Solid-Phase Synthesis Protocols, and Medicinal Chemistry Applications
Executive Summary
Fmoc-2-chloro-L-homophenylalanine (CAS 1260590-75-7) is a non-canonical amino acid (NCAA) critical to modern peptidomimetic drug design. By combining the backbone extension of homophenylalanine with the steric and electronic modulation of an ortho-chloro substitution , this building block offers a unique probe for exploring receptor binding pockets and enhancing metabolic stability.
This guide provides a comprehensive technical overview for researchers, focusing on its application in Solid-Phase Peptide Synthesis (SPPS), its mechanistic role in improving peptide selectivity (e.g., Nav1.7 inhibitors), and rigorous handling protocols.
Chemical Profile & Physical Properties[1]
The following data consolidates the physicochemical identity of the compound.
| Property | Data |
| Chemical Name | Fmoc-2-chloro-L-homophenylalanine |
| CAS Number | 1260590-75-7 |
| Synonyms | Fmoc-L-β-homo-Phe(2-Cl)-OH; (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid |
| Molecular Formula | C₂₅H₂₂ClNO₄ |
| Molecular Weight | 435.90 g/mol |
| Chirality | L-isomer (S-configuration at |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |
| Appearance | White to off-white powder |
| Purity Standard |
Mechanistic Utility in Drug Design
The incorporation of Fmoc-2-chloro-L-homophenylalanine into a peptide sequence introduces three distinct physicochemical alterations compared to the native phenylalanine:
-
Backbone Extension (The "Homo" Effect): The insertion of an additional methylene group (
) between the -carbon and the aromatic side chain increases the side-chain length. This allows the aromatic ring to reach deeper into hydrophobic binding pockets that are inaccessible to native phenylalanine. -
Orthogonal Steric Lock (The "2-Chloro" Effect): The chlorine atom at the ortho (2-) position creates significant steric bulk near the peptide backbone. This restricts the rotational freedom of the phenyl ring (
and torsion angles), pre-organizing the side chain into a specific conformation that can reduce the entropic penalty of binding. -
Electronic Modulation: The electron-withdrawing nature of the chlorine atom alters the quadrupole moment of the phenyl ring, potentially strengthening
interactions or enabling halogen bonding with receptor residues.
Diagram 1: Structural & Functional Logic
The following diagram illustrates the "evolutionary" logic of using this NCAA to refine potency and selectivity.
Caption: Evolution of steric probes. The addition of the methylene spacer and ortho-chlorine transforms a generic binder into a highly specific pharmacological tool.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is designed for standard Fmoc chemistry on automated synthesizers (e.g., CEM Liberty Blue) or manual glassware. Due to the steric bulk of the 2-chloro-homophenylalanine side chain, coupling times are extended to ensure high yield.
Reagents:
-
Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
-
Deprotection: 20% Piperidine in DMF (v/v).[1]
-
Activator: HCTU or HATU (preferred over HOBt/DIC for hindered amino acids).
-
Base: N,N-Diisopropylethylamine (DIEA).
Step-by-Step Workflow:
-
Resin Swelling:
-
Swell resin in DMF for 30 minutes. Drain.
-
-
Fmoc Deprotection (Cycle A):
-
Add 20% Piperidine/DMF.[1] Agitate for 3 minutes. Drain.
-
Add fresh 20% Piperidine/DMF. Agitate for 10 minutes. Drain.
-
Wash: DMF (5 x 1 min).
-
-
Coupling of CAS 1260590-75-7:
-
Stoichiometry: Use 4-5 equivalents of Fmoc-2-chloro-L-homophenylalanine relative to resin loading.
-
Activation: Dissolve AA in DMF (0.2 M). Add 4.9 eq HCTU and 10 eq DIEA.
-
Reaction: Agitate for 45–60 minutes at room temperature.
-
Note: If using microwave assistance, heat to 75°C for 5 minutes (ensure the Cl-substituent is stable; 50°C is safer for initial trials).
-
Wash: DMF (5 x 1 min).
-
-
Capping (Optional but Recommended):
-
Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.
-
-
Cleavage:
-
Cocktail: TFA/TIS/H₂O (95:2.5:2.5).
-
Time: 2–3 hours.
-
Precipitate in cold diethyl ether.
-
Diagram 2: SPPS Cycle Workflow
Caption: Standard SPPS cycle optimized for Fmoc-2-chloro-L-homophenylalanine. Note the critical checkpoint (Kaiser Test) to ensure complete coupling of the hindered amino acid.
Case Study: Nav1.7 Inhibition
One of the most authoritative applications of chlorinated homophenylalanine derivatives is found in the development of selective inhibitors for the voltage-gated sodium channel Nav1.7 , a high-value target for treating neuropathic pain.
-
The Challenge: Peptide toxins (like ProTx-II) are potent but often lack selectivity between Nav1.7 and the cardiac channel Nav1.5.
-
The Solution: Research by Amgen and others utilized "homo" amino acid scans to optimize the fit of the peptide into the voltage-sensing domain.
-
Role of CAS 1260590-75-7: The incorporation of 2-chlorohomophenylalanine (2-ClhF) allows for a deeper, sterically defined interaction with the channel's hydrophobic pockets, significantly improving the selectivity ratio for Nav1.7 over Nav1.5 [1]. The chlorine atom provides a specific "anchor" point that native phenylalanine cannot achieve.
Quality Control & Storage
To maintain the integrity of the Fmoc group and the chiral center:
-
Storage: Store at +2°C to +8°C in a desiccator. Long-term storage at -20°C is preferred.
-
Stability: Stable for >2 years if kept dry. Hydrolyzes slowly in moist air.
-
QC Parameters:
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HPLC: Check for free Fmoc-OH or dibenzofulvene contaminants.
-
Chiral HPLC: Essential to verify <0.5% D-enantiomer, as "homo" synthesis routes can sometimes be prone to racemization depending on the starting material.
-
References
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Amgen Inc. (2014).[2] Potent and Selective Inhibitors of Nav1.7. World Intellectual Property Organization, Patent WO2014165277A2.
-
Chem-Impex International. (n.d.). Fmoc-2-chloro-L-homophenylalanine Product Data.
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
-
Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators.
